2-[(3-chlorophenyl)methylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole is a compound belonging to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. This specific compound features a chlorophenyl group and an indole moiety, which contribute to its potential biological activity. Oxadiazoles are known for their diverse pharmacological properties, including antibacterial, anti-cancer, and anti-inflammatory effects .
This compound can be classified under the broader category of heterocyclic compounds due to the presence of the oxadiazole ring. Oxadiazoles are derived from furan by replacing two methylene groups with nitrogen atoms, resulting in a structure that exhibits unique chemical properties and biological activities . The specific structural components of 2-[(3-chlorophenyl)methylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole suggest potential applications in medicinal chemistry and drug development.
The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole typically involves the reaction of an indole derivative with a suitable chlorinated phenyl compound in the presence of a cyclizing agent. A common method includes the use of phosphorus oxychloride or thionyl chloride as cyclizing agents to facilitate the formation of the oxadiazole ring from an acid hydrazide and a carboxylic acid derivative .
The synthesis process can be summarized as follows:
The yield and purity of the final product can vary based on reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 2-[(3-chlorophenyl)methylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole features:
The reactivity of 2-[(3-chlorophenyl)methylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole can be attributed to its functional groups. It may undergo nucleophilic substitutions due to the presence of the methylsulfanyl group and electrophilic aromatic substitutions involving the chlorophenyl moiety.
Common reactions include:
The mechanism of action for compounds like 2-[(3-chlorophenyl)methylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors. For instance, oxadiazoles have been shown to inhibit monoamine oxidase enzymes (MAO), which play a critical role in neurotransmitter metabolism.
Research indicates that oxadiazoles can exhibit selective inhibition towards MAO-B over MAO-A, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .
The physical properties include:
Chemical properties include:
The compound 2-[(3-chlorophenyl)methylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole has potential applications in various fields:
1,3,4-Oxadiazole is a nitrogen- and oxygen-containing five-membered heterocyclic ring that has emerged as a privileged scaffold in contemporary drug design. Its significance stems from several intrinsic physicochemical properties: metabolic stability, ability to act as a bioisostere for carboxylic acid functions, and capacity to engage in hydrogen bonding and dipole-dipole interactions with biological targets [3]. This heterocycle serves as a versatile molecular platform for generating structurally diverse therapeutic agents with tailored pharmacological profiles.
The broad therapeutic applicability of 1,3,4-oxadiazole derivatives is extensively documented. These compounds demonstrate significant anticancer activity through diverse mechanisms, including inhibition of histone deacetylase, thymidylate synthase, and tubulin polymerization [4]. In antimicrobial applications, 1,3,4-oxadiazoles exhibit potent efficacy against fungal pathogens affecting crops like maize, with compounds such as 5e and 5k showing superior activity against Exserohilum turcicum compared to carbendazim (EC~50~ values of 47.56 and 32.25 μg/ml versus 102.83 μg/ml) [8]. Beyond therapeutics, this scaffold finds utility in materials science as electron-transport materials and luminescent compounds, highlighting its molecular versatility [3]. The structural robustness of the 1,3,4-oxadiazole ring—attributed to resonance energy approximating 167.4 kJ/mol—enhances metabolic stability, a critical attribute for drug development candidates [1].
The pharmacological profile of 1,3,4-oxadiazole derivatives is profoundly influenced by substituents at the 2- and 5-positions of the heterocyclic ring. The sulfanyl (-S-) linker, particularly when modified as methylsulfanyl (-SCH~2~-), enhances molecular flexibility and facilitates hydrophobic interactions within enzyme binding pockets. In cardioprotective agents, this moiety contributes to antioxidant effects by mitigating reactive oxygen species-induced cellular damage, as evidenced by 1,3,4-oxadiazole derivatives attenuating oxidative stress in cardiomyocytes [5]. The sulfanyl group's electron-donating properties can also modulate the electronic characteristics of the entire molecular framework, potentially influencing receptor binding affinity.
The indole ring system, especially when incorporated at the 5-position of 1,3,4-oxadiazole as 5-(1H-indol-3-yl), introduces significant pharmacological potential. Indole is a planar, electron-rich heterocycle capable of engaging in π-π stacking interactions and hydrogen bonding via its NH group. This bicyclic structure serves as a bioisostere for tryptophan and is integral to numerous natural products and pharmaceuticals. Indole-containing 1,3,4-oxadiazoles demonstrate enhanced antimicrobial and antiparasitic activities, attributed to the scaffold's ability to penetrate microbial membranes and interact with diverse enzymatic targets [6]. The specific combination of 3-chlorophenylmethylsulfanyl at position 2 and indol-3-yl at position 5 creates a push-pull electronic system across the oxadiazole core, potentially enhancing binding to biological targets through complementary electrostatic interactions.
Table 1: Structural Contributions of Key Moieties in 1,3,4-Oxadiazole Derivatives
| Structural Element | Physicochemical Properties | Biological Contributions |
|---|---|---|
| 1,3,4-Oxadiazole core | High resonance energy (≈167.4 kJ/mol); Moderate dipole moment; Aromatic character | Metabolic stability; Bioisosteric replacement for esters/carboxylic acids; Scaffold rigidity |
| Methylsulfanyl linker (-SCH~2~-) | Hydrophobic; Flexible; Electron-donating capability | Enhanced membrane permeability; Hydrophobic pocket binding; Modulation of electronic effects |
| Indol-3-yl substituent | Planar structure; Hydrogen bond donor (N-H); Electron-rich | π-π stacking interactions; Hydrogen bonding with targets; Improved pharmacokinetic properties |
| 3-Chlorophenyl group | Hydrophobic; Electron-withdrawing halogen | Hydrophobic interactions; Enhanced receptor affinity through halogen bonding |
The medicinal exploration of 1,3,4-oxadiazoles spans over eight decades since their initial characterization. Early synthetic methodologies focused on cyclization reactions of diacylhydrazines, which provided access to the core structure but with limited substituent diversity [1]. The 1960s marked the first therapeutic applications with furamizole, an antibacterial agent leveraging the 1,3,4-oxadiazole scaffold, establishing its potential in anti-infective development [9]. This period witnessed systematic investigations into the heterocycle's stability and reactivity, confirming its robustness under physiological conditions.
The 1980s-1990s saw strategic expansion through structure-activity relationship studies, particularly incorporating aryl and alkylthio groups at position 2. Tiodazosin emerged as an α~1~-adrenergic receptor antagonist for hypertension, validating the scaffold's utility in modulating human physiological targets [3]. The discovery that 1,3,4-oxadiazoles could serve as ester bioisosteres significantly advanced their application in protease inhibitor design, circumventing metabolic instability associated with carbonyl groups.
The 21st century represents a renaissance period for this heterocycle, driven by advanced synthetic methodologies and target-based drug design. Raltegravir (FDA-approved in 2007) exemplifies this evolution, where the 1,3,4-oxadiazole functions as a critical metal-chelating component in HIV integrase inhibition [3]. Contemporary research focuses on multitargeting agents, exemplified by zibotentan (an anticancer agent targeting endothelin receptors) and broad-spectrum antiparasitic derivatives such as compound 27 exhibiting dual antitrypanosomal and antimalarial activities [2] [9]. The integration of complex substituents—including the indole moiety in compounds like "2-[(3-chlorophenyl)methylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole"—demonstrates sophisticated structure-based approaches to optimize target engagement and selectivity.
Table 2: Historical Milestones in 1,3,4-Oxadiazole Drug Discovery
| Time Period | Key Developments | Representative Agents | Therapeutic Area |
|---|---|---|---|
| 1960s | Initial therapeutic exploration; Hydrazide cyclization methods | Furamizole | Antibacterial |
| 1980s-1990s | Expansion of 2,5-substitution patterns; Recognition as ester/carboxylate bioisostere | Tiodazosin | Cardiovascular (hypertension) |
| 2000s | Rational target-based design; Integration into kinase inhibitors | Raltegravir | Antiviral (HIV) |
| 2010s-Present | Multitargeting agents; Complex heterocyclic hybrids; Broad-spectrum antiparasitics | Zibotentan; Compound 27 [2] | Oncology; Antiparasitic |
The synthesis of "2-[(3-chlorophenyl)methylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole" represents a contemporary approach combining historically significant elements: the metabolically stable 1,3,4-oxadiazole core, the hydrophobic 3-chlorobenzylsulfanyl moiety for enhanced membrane penetration, and the biologically privileged indole system. This structural amalgamation epitomizes the evolution from simple heterocyclic derivatives to sophisticated, target-oriented therapeutic candidates in modern medicinal chemistry [6] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6